molecular formula C24H22Cl2F3N3O2S B2778826 (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate CAS No. 318239-34-8

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate

Cat. No. B2778826
CAS RN: 318239-34-8
M. Wt: 544.41
InChI Key: BTBINTMCCWJZFW-PNQUVVCRSA-N
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Description

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not provided in the sources I searched .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Compounds similar to "(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate" have been synthesized through reactions involving sulfanyl and methylidene precursors. Such synthetic routes offer pathways to design molecules with potential biological activities or as intermediates in pharmaceutical synthesis (Lipin et al., 2020).

Biological Activities

  • Derivatives closely related to the queried compound have shown a range of biological activities. For instance, compounds containing arylthio/sulfinyl/sulfonyl groups attached to a pyrazole core have been explored for their herbicidal and insecticidal properties, indicating the potential for agricultural applications (Wang et al., 2015).

Anticancer Potential

  • Hybrid molecules incorporating pyrazole and thiadiazole moieties have been studied for their anticancer properties, suggesting that derivatives of the compound might also hold promise in oncological research (Yushyn et al., 2022).

Antimicrobial and Antioxidant Activities

  • Research has also explored the antimicrobial and antioxidant activities of pyrazole derivatives, underscoring the potential of compounds like "(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate" in developing new antimicrobial and antioxidant agents (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available sources .

Future Directions

Without more information on this compound, it’s difficult to speculate on future directions for research or application .

properties

IUPAC Name

[(E)-[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2F3N3O2S/c1-23(2,3)15-7-5-14(6-8-15)13-35-21-18(20(24(27,28)29)31-32(21)4)12-30-34-22(33)17-10-9-16(25)11-19(17)26/h5-12H,13H2,1-4H3/b30-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBINTMCCWJZFW-PNQUVVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NOC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)/C=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate

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